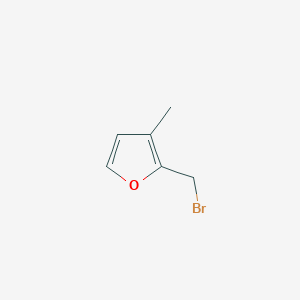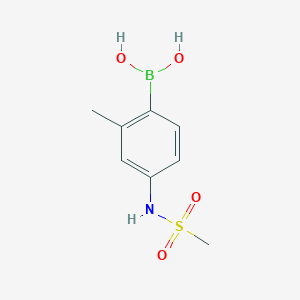
(2-Methyl-4-(methylsulfonamido)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-4-(methylsulfonamido)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a methylsulfonamido group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(methylsulfonamido)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-4-(methylsulfonamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methylsulfonamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methyl-4-(methylsulfonamido)phenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor, which could have implications in drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The mechanism by which (2-Methyl-4-(methylsulfonamido)phenyl)boronic acid exerts its effects is primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in various chemical reactions. In biological systems, the boronic acid group can interact with the active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methanesulfonyl)phenylboronic acid: Similar structure but lacks the methyl group on the phenyl ring.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the methylsulfonamido group.
p-Tolylboronic acid: Contains a methyl group on the phenyl ring but lacks the sulfonamido group.
Uniqueness
(2-Methyl-4-(methylsulfonamido)phenyl)boronic acid is unique due to the presence of both the methyl and methylsulfonamido groups, which can influence its reactivity and interactions in chemical and biological systems. This dual functionality makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H12BNO4S |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
[4-(methanesulfonamido)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10-12H,1-2H3 |
Clé InChI |
UNESXPHUTZZFQU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)NS(=O)(=O)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B13145993.png)
![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
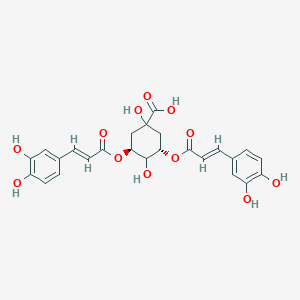

![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)
![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
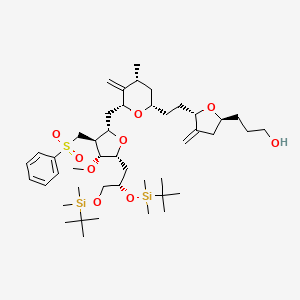
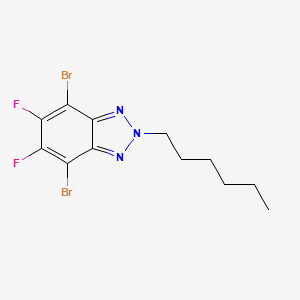
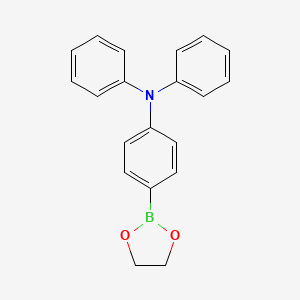
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

